(Z)-3-((3-(Methylthio)phenylamino)methylene)isobenzofuran-1(3H)-one
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Overview
Description
(Z)-3-((3-(Methylthio)phenylamino)methylene)isobenzofuran-1(3H)-one is an organic compound that belongs to the class of isobenzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a methylene bridge and a methylthio group in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-((3-(Methylthio)phenylamino)methylene)isobenzofuran-1(3H)-one typically involves the condensation of isobenzofuran-1(3H)-one with a suitable amine derivative. The reaction is often carried out under acidic or basic conditions to facilitate the formation of the methylene bridge. Common reagents used in this synthesis include acetic anhydride, sulfuric acid, and various amine derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-((3-(Methylthio)phenylamino)methylene)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-((3-(Methylthio)phenylamino)methylene)isobenzofuran-1(3H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Its interactions with biological targets can provide insights into its mechanism of action and therapeutic potential.
Medicine
In medicinal chemistry, this compound can be investigated as a lead compound for drug development. Its structural features may allow for the design of novel drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-3-((3-(Methylthio)phenylamino)methylene)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the methylene bridge and methylthio group may enhance its binding affinity and selectivity towards these targets. The compound may modulate various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Isobenzofuran-1(3H)-one derivatives: Compounds with similar core structures but different substituents.
Methylene-bridged compounds: Compounds with a methylene bridge connecting different functional groups.
Methylthio-substituted compounds: Compounds with a methylthio group attached to an aromatic ring.
Uniqueness
(Z)-3-((3-(Methylthio)phenylamino)methylene)isobenzofuran-1(3H)-one is unique due to the combination of its isobenzofuran core, methylene bridge, and methylthio group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[(3-methylsulfanylphenyl)iminomethyl]-2-benzofuran-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c1-20-12-6-4-5-11(9-12)17-10-15-13-7-2-3-8-14(13)16(18)19-15/h2-10,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOWQZWMYNMGRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N=CC2=C3C=CC=CC3=C(O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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